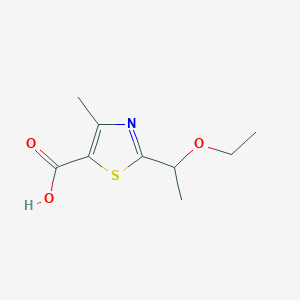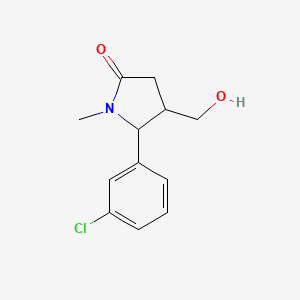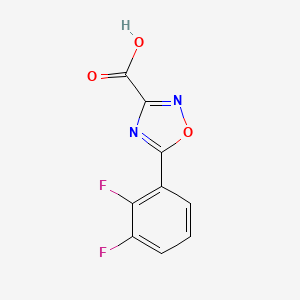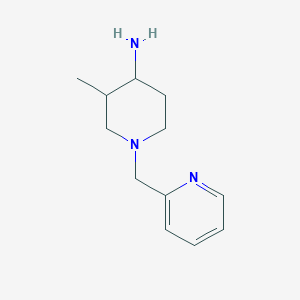
3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine
Overview
Description
“3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine” is a chemical compound that is part of a class of compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Intra- and intermolecular reactions have been used to form various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine” can be represented by the IUPAC Standard InChI: InChI=1S/C12H18N2O.ClH/c1-10-3-2-8-14 (12 (10)15)9-11-4-6-13-7-5-11;/h2-3,8,11,13H,4-7,9H2,1H3 .Chemical Reactions Analysis
Piperidine derivatives have been involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Biomimetic Iron(III) Complexes
A study by Sundaravel et al. (2011) investigated iron(III) complexes with ligands including N,N-bis(pyrid-2-ylmethyl)-N-(2-hydroxyethyl)amine, which share structural similarities with 3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine. These complexes were used as functional models for catechol dioxygenases, demonstrating how ligand design can influence iron(III) complexes' reactivity in oxygenation reactions (Sundaravel et al., 2011).
Stabilization of Simple Imines by Ruthenium(II)
Whebell and Keene (1986) explored the oxidation of secondary amines coordinated to ruthenium(II), including piperidine. This research highlights the minor π-back-bonding between the ruthenium(II) metal center and imine ligands, contributing to the understanding of coordination chemistry relevant to compounds like 3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine (Whebell & Keene, 1986).
Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline
Mac et al. (2010) synthesized a novel fluorescent dye related to 3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine. This compound functions as a sensor for fluorescence detection of inorganic cations in polar solvents, showcasing its potential application in analytical chemistry (Mac et al., 2010).
Helical Silver(I) Coordination Polymers
Zhang et al. (2013) constructed helical silver(I) coordination polymers using ligands such as N-(pyridin-2-ylmethyl)pyridin-3-amine. This study offers insights into the self-assembly and structural properties of coordination polymers, which can be pertinent to the study of 3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine derivatives (Zhang et al., 2013).
Asymmetric Hydrogenation of Pyridines
Research by Glorius et al. (2004) presented an auxiliary-based method for the asymmetric hydrogenation of substituted pyridines. This method is significant for the stereoselective formation of piperidines, relevant to the understanding of 3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine's chemistry (Glorius et al., 2004).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a potential for future research and development in this area.
properties
IUPAC Name |
3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-8-15(7-5-12(10)13)9-11-4-2-3-6-14-11/h2-4,6,10,12H,5,7-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEAIOLWLQLRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




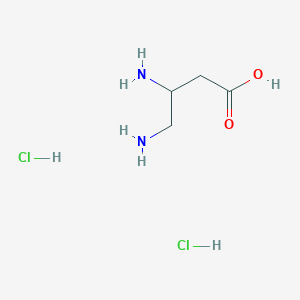
![Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride](/img/structure/B1423002.png)

![N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide](/img/structure/B1423004.png)
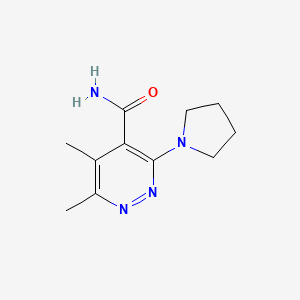
![[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B1423010.png)
![Methyl 2-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B1423012.png)


![5-Chloro-6-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B1423017.png)
